The synthesis of 6-Epi pravastatin occurs through metabolic pathways that involve the conversion of pravastatin. The major methods of synthesis include:
These methods highlight the importance of enzymatic activity in the formation of this metabolite, emphasizing non-CYP-dependent processes that contribute to its generation.
The molecular structure of 6-Epi pravastatin can be represented using various chemical notations:
[Na+].[H][C@]12[C@H](C[C@@H](O)C=C1C=C[C@H](C)[C@@H]2CC[C@@H](O)C[C@@H](O)CC([O-])=O)OC(=O)[C@@H](C)CC...
VWBQYTRBTXKKOG-QUJYXMMOSA-M
The compound features multiple stereocenters (eight defined stereocenters), indicating its chiral nature, which plays a crucial role in its biological activity .
6-Epi pravastatin participates in various chemical reactions primarily related to its function as an HMG-CoA reductase inhibitor. The key reactions include:
These reactions underline its role in pharmacological applications aimed at managing dyslipidemia.
The mechanism of action for 6-Epi pravastatin primarily revolves around its inhibitory effect on HMG-CoA reductase. This enzyme catalyzes a critical step in cholesterol biosynthesis:
This mechanism aligns with the broader pharmacological profile of statins, emphasizing their utility in treating hypercholesterolemia and related conditions .
The physical and chemical properties of 6-Epi pravastatin are essential for understanding its behavior in biological systems:
These properties are significant for formulation development and therapeutic applications.
6-Epi pravastatin has several scientific uses primarily related to its role as a lipid-lowering agent:
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1